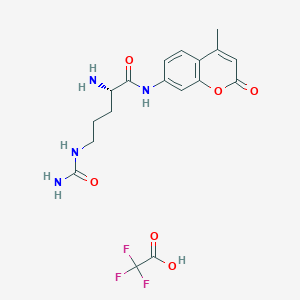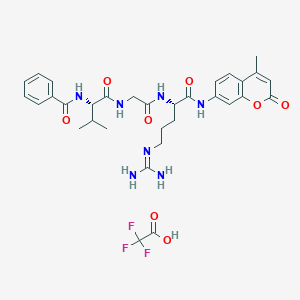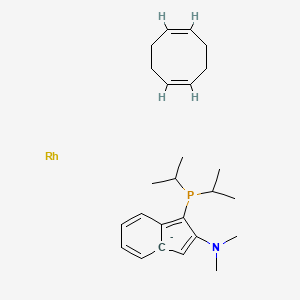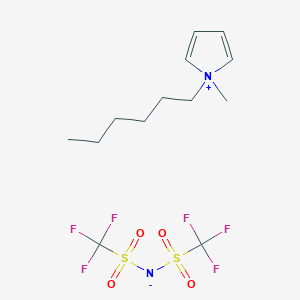
Cyclopentadienylmolybdenum(V) tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylmolybdenum(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅Cl₄Mo. It is known for its distinctive structure, where a cyclopentadienyl ring is bonded to a molybdenum atom, which is further coordinated to four chlorine atoms. This compound is of significant interest in the field of inorganic and organometallic chemistry due to its unique properties and reactivity .
Mécanisme D'action
Target of Action
Cyclopentadienylmolybdenum(V) tetrachloride, also known as MFCD00269826, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly substituted acetylenes . The compound facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, this compound accelerates the rate of chemical reactions without being consumed in the process . It does this by providing an alternative reaction pathway with a lower activation energy. The exact mechanism of interaction with its targets can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
The compound is used in the polymerization of substituted acetylenes . This process involves the formation of long-chain molecules through the repetitive addition of acetylene units. The compound can also react with bismuth alkoxides
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions, leading to the efficient production of desired products . In the case of polymerization reactions, for example, the compound enables the formation of polymers from substituted acetylenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentadienylmolybdenum(V) tetrachloride can be synthesized through various methods. One common approach involves the reaction of molybdenum pentachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis apply. Industrial production would likely involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentadienylmolybdenum(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chlorine atoms.
Substitution: The chlorine atoms can be substituted by other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium amalgam, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organometallic complexes with different ligands .
Applications De Recherche Scientifique
Cyclopentadienylmolybdenum(V) tetrachloride has a wide range of applications in scientific research:
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentadienylmolybdenum(IV) trichloride
- Cyclopentadienylmolybdenum(VI) dichloride
- Cyclopentadienylmolybdenum(III) pentachloride
Uniqueness
Cyclopentadienylmolybdenum(V) tetrachloride is unique due to its specific oxidation state and coordination environment. The presence of four chlorine atoms and the cyclopentadienyl ring provides distinct reactivity patterns compared to other molybdenum compounds. This uniqueness makes it valuable for specific catalytic and synthetic applications .
Propriétés
InChI |
InChI=1S/C5H5.4ClH.Mo/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUAHPKLGKVNL-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.Cl[Mo](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl4Mo |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
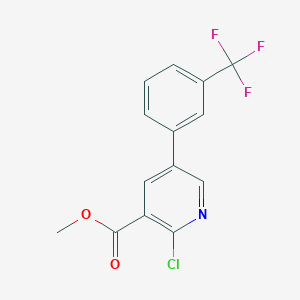
![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)
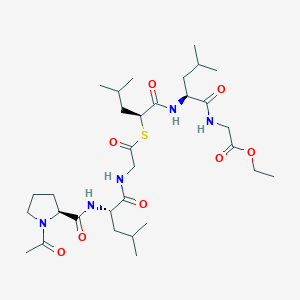

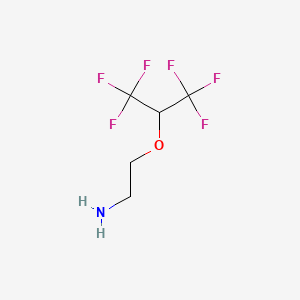

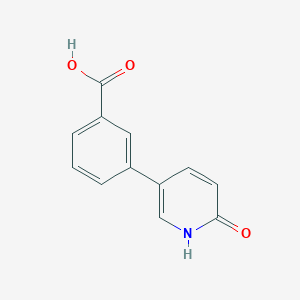

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
